Acrylonitrile-2-d
Overview
Description
Acrylonitrile-2-d, also known as 2-deuteroacrylonitrile, is an organic compound with the molecular formula C3D1N and a molecular weight of 55.1 g/mol . It is a deuterated form of acrylonitrile, where one of the hydrogen atoms is replaced by deuterium. This compound is a colorless, volatile liquid with a pungent odor similar to garlic or onions . This compound is primarily used in scientific research due to its unique isotopic properties.
Mechanism of Action
Target of Action
Acrylonitrile-2-d, like its parent compound acrylonitrile, primarily targets the cellular machinery involved in oxidative stress and DNA damage . It is known to increase cancer in high dose tests in male and female rats and mice .
Mode of Action
The interaction of this compound with its targets involves the induction of oxidative stress and oxidative DNA damage . This interaction can lead to apoptosis in cells, such as human umbilical cord mesenchymal stem cells .
Biochemical Pathways
This compound affects the biochemical pathways related to oxidative stress and DNA damage . The downstream effects of these pathways can lead to cell death or apoptosis . Furthermore, it has been suggested that microorganisms display enzymes and metabolic pathways to attack the chemical structure of this compound .
Pharmacokinetics
It can be inferred from the parent compound, acrylonitrile, that it is readily absorbed into the systemic circulation following ingestion, inhalation, or dermal exposure . Acrylonitrile can undergo metabolism either by glutathione conjugation which yields 2-cyanoethylmercapturic acid or cytochrome P450 oxidation which yields 2-cyanotheylene oxide, which can be further metabolised into cyanide .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of oxidative stress and DNA damage, leading to apoptosis in cells . This can result in increased cancer risk in high dose tests in male and female rats and mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. Smoking cigarettes and tobacco will also release small quantities of acrylonitrile into the environment . These environmental factors could potentially influence the action of this compound as well.
Preparation Methods
The synthesis of acrylonitrile-2-d can be achieved through several methods. One common approach involves the deuteration of acrylonitrile using deuterium gas (D2) in the presence of a catalyst . This process typically requires controlled reaction conditions, including specific temperatures and pressures, to ensure the efficient incorporation of deuterium into the acrylonitrile molecule.
. This method involves the reaction of propylene, ammonia, and oxygen over a bismuth molybdate catalyst to produce acrylonitrile, water, and nitrogen. The deuterated form, this compound, can be synthesized by modifying this process to include deuterium sources.
Chemical Reactions Analysis
Acrylonitrile-2-d undergoes various chemical reactions, similar to its non-deuterated counterpart. Some of the common reactions include:
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acrylonitrile-2-d has several applications in scientific research, particularly in the fields of chemistry, biology, and materials science. Some of its notable applications include:
Isotopic Labeling: This compound is used as an isotopic label in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Polymer Synthesis: It serves as a monomer in the synthesis of deuterated polymers, which are used in various research applications, including the study of polymer dynamics and properties.
Biological Studies: This compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Comparison with Similar Compounds
Acrylonitrile-2-d is similar to other nitrile compounds, such as acetonitrile and propionitrile . its deuterated nature makes it unique and valuable for specific research applications. Compared to non-deuterated acrylonitrile, this compound provides enhanced sensitivity in NMR spectroscopy and allows for more precise studies of reaction mechanisms and molecular interactions .
Similar Compounds
- Acetonitrile (CH3CN)
- Propionitrile (C2H5CN)
- Acrylonitrile (CH2CHCN)
This compound stands out due to its isotopic labeling, which offers unique advantages in scientific research.
Properties
IUPAC Name |
2-deuterioprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHHRLWOUZZQLW-VMNATFBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479984 | |
Record name | Acrylonitrile-2-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4635-82-9 | |
Record name | Acrylonitrile-2-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4635-82-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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